二乙基辛基膦酸酯

描述

Diethyl octylphosphonate is a type of organophosphorus compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as diethyl vinylphosphonate and diethyl alkenylphosphonate, have been synthesized and studied for their chemical properties and potential applications . These compounds are part of a broader class of phosphonates that are known for their versatility in chemical reactions and their utility in various industrial and research applications.

Synthesis Analysis

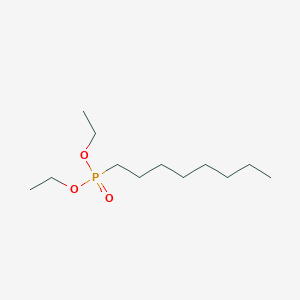

The synthesis of related diethyl phosphonate compounds involves various methods. For instance, diethyl vinylphosphonate can be synthesized through the reaction of diethyl phosphite with alkenes . Another example is the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, which was achieved with high yield and regioselectivity through a 1,3-dipolar cycloaddition reaction, a process known as "click chemistry" . These methods demonstrate the chemical flexibility and reactivity of diethyl phosphonate derivatives.

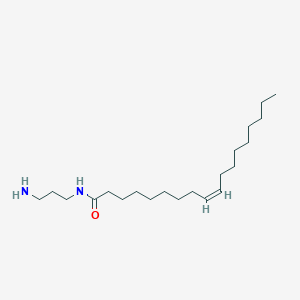

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a variable R group, which defines the specific properties of the compound. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing a dihedral angle between the phenyl group and the isoxazoline ring .

Chemical Reactions Analysis

Diethyl phosphonate derivatives participate in various chemical reactions. For instance, diethyl vinylphosphonate can react with amines to form addition products, which can undergo dealkylation to yield zwitterionic ethyl 2-(alkylammonio)ethylphosphonates . The Emmons-Horner Wittig reaction is another example where diethyl phosphonates are used as reagents to convert aldehydes and ketones into α,β-unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. For example, the thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was studied using thermogravimetric analysis, and its chemical behavior was examined through HOMO-LUMO analysis and other global reactivity descriptors . The anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can act as effective corrosion inhibitors for carbon steel in acidic media .

科学研究应用

合成和结构应用: Tayama 等人 (2004) 的一项研究提出了一种由烯烃和二烷基亚磷酸酯合成有机膦酸酯的方法。他们展示了在空气中使用 Mn(II) 生产二乙基辛基膦酸酯,收率达到 78%。这一过程对于有机膦酸酯的简便合成具有重要意义,有机膦酸酯在有机合成和材料科学中具有广泛的应用 (Tayama 等人,2004).

腐蚀抑制: Gupta 等人 (2017) 研究了 α-氨基膦酸酯(包括二乙基辛基膦酸酯)作为盐酸中低碳钢的腐蚀抑制剂。他们发现这些化合物表现出显着的抑制效率,表明它们在工业应用中具有潜力,如金属酸洗工艺 (Gupta 等人,2017).

阻燃性能: Nguyen 等人 (2014) 探索了哌嗪膦酸酯(包括二乙基辛基膦酸酯的衍生物)作为棉织物阻燃剂的用途。他们的研究重点是了解处理过的织物的热分解机理,突出了这些化合物在提高纺织品防火安全方面的潜力 (Nguyen 等人,2014).

聚合物的合成: Salzinger 等人 (2011) 报道了在高分子量聚合物的合成中使用二乙基乙烯基膦酸酯(一种相关化合物)。他们使用三价环戊二烯基镧系元素配合物进行聚合,这可能对基于二乙基辛基膦酸酯的聚合物的合成和应用产生影响 (Salzinger 等人,2011).

安全和危害

Diethyl octylphosphonate can cause skin irritation and serious eye irritation . It is recommended to wash hands thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

作用机制

Target of Action

It’s worth noting that phosphonates, a class of compounds to which diethyl 1-octylphosphonate belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

As a phosphonate, it may interact with its targets by mimicking the structure of natural biological molecules, leading to inhibition of certain metabolic enzymes .

Biochemical Pathways

Phosphonates are known to inhibit metabolic enzymes, which could potentially affect a variety of biochemical pathways .

Result of Action

As a phosphonate, it could potentially inhibit metabolic enzymes, leading to various downstream effects .

Action Environment

It’s worth noting that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

属性

IUPAC Name |

1-diethoxyphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDVRXOWIPONFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

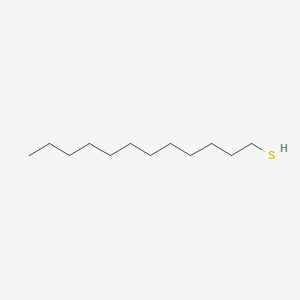

CCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074442 | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl octylphosphonate | |

CAS RN |

1068-07-1 | |

| Record name | Diethyl P-octylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl octylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, octyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl octylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

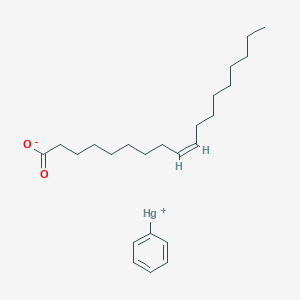

Q1: How is diethyl octylphosphonate used in material science?

A1: Diethyl octylphosphonate serves as a key component in creating mesoporous titanium dioxide (TiO2) hybrid materials. [] These materials are synthesized via a non-hydrolytic sol-gel method, where diethyl octylphosphonate reacts with titanium isopropoxide (Ti(OiPr)4) and acetophenone at high temperatures. [] The resulting hybrid material comprises aggregated, roughly spherical, crystalline anatase TiO2 nanoparticles. [] Importantly, the diethyl octylphosphonate grafts onto these nanoparticles through Ti-O-P bonds. [] This grafting process significantly influences the material's properties. As the ratio of phosphorus to titanium (P/Ti) increases, the crystallite size of the TiO2 decreases, leading to a larger specific surface area and smaller pore size. [] These structural changes directly impact the material's performance in various applications, such as catalysis and adsorption.

Q2: Can you elaborate on the role of diethyl octylphosphonate in the synthesis process and how it affects the final material?

A2: Diethyl octylphosphonate acts as both a reactant and a structure-directing agent during the synthesis. [] Its reaction with titanium isopropoxide introduces the phosphonate group into the TiO2 framework, creating the Ti-O-P bonds. [] These bonds influence the crystallization of TiO2, leading to smaller crystallite sizes with increasing diethyl octylphosphonate concentration. [] Additionally, the organic octyl chains in diethyl octylphosphonate contribute to the formation of mesopores within the material. [] At high P/Ti ratios (e.g., 0.2), these octyl chains become the dominant component, forming an organic continuous matrix and resulting in a nonporous hybrid material. [] This control over porosity and surface area makes diethyl octylphosphonate a valuable tool in tailoring the properties of TiO2-based materials for specific applications.

Q3: Besides material science, are there other applications for diethyl octylphosphonate?

A3: Yes, diethyl octylphosphonate is also utilized in organic synthesis. It participates in the hydrophosphorylation of alkenes, a reaction that forms a carbon-phosphorus bond. [] This reaction is typically catalyzed by manganese (II) salts, such as manganese acetate (Mn(OAc)2), under mild conditions using air as an oxidant. [] For example, diethyl octylphosphonate can be synthesized by reacting 1-octene with diethyl phosphite in the presence of a catalytic amount of Mn(OAc)2 at 90°C. [] This method offers a facile route to access organophosphonates, which are valuable compounds in various fields, including pharmaceuticals, agrochemicals, and flame retardants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[pqr]picene](/img/structure/B93510.png)

![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)